

Rilematovir: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rilematovir*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilematovir (also known as JNJ-53718678) is an investigational, orally bioavailable small molecule that has been the subject of significant research due to its potent antiviral activity against the human respiratory syncytial virus (RSV).[1][2] RSV is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals, making the development of effective therapeutics a critical unmet medical need.[3][4] **Rilematovir** emerged as a promising candidate by specifically targeting the RSV fusion (F) protein, a key component in the viral entry process.[1][2] This document provides a comprehensive technical guide to the chemical structure, properties, and mechanism of action of **Rilematovir**, intended for professionals in the field of drug development and virology.

Chemical Identity and Structure

Rilematovir is a complex heterocyclic molecule with the chemical formula $C_{21}H_{20}ClF_3N_4O_3S$. [1] Its chemical structure is characterized by a substituted indole ring linked to an imidazopyridinone core.

Table 1: Chemical Identifiers of **Rilematovir**

Identifier	Value
IUPAC Name	3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one[1]
CAS Number	1383450-81-4[1]
SMILES String	CS(=O) (=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F[1]
InChI Key	GTQTUABHRCWVLL-UHFFFAOYSA-N[1]
Synonyms	JNJ-53718678, JNJ-678[1][2]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed and experimental properties of **Rilematovir**.

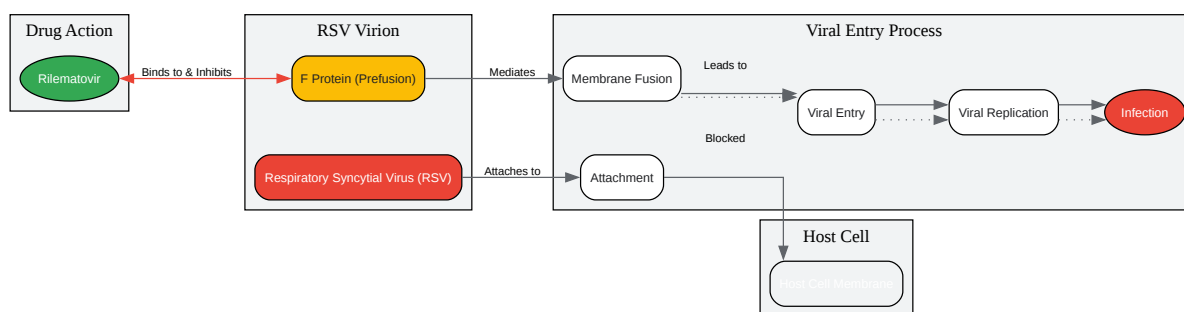
Table 2: Physicochemical Properties of **Rilematovir**

Property	Value
Molecular Weight	500.9 g/mol [1]
Molecular Formula	C21H20ClF3N4O3S[1]
XLogP3	2.9[1]
Solubility	Insoluble in water and ethanol. Soluble in DMSO (16 mg/mL).[5]

Pharmacological Properties and Mechanism of Action

Rilematovir is a potent inhibitor of the human respiratory syncytial virus (RSV) fusion protein (F protein).[1] The F protein is a viral surface glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and subsequent replication.[1]

Rilematovir specifically binds to the prefusion conformation of the RSV F protein.[2] This binding event stabilizes the protein in its prefusion state, preventing the conformational changes necessary for membrane fusion.[2] By inhibiting F protein-mediated fusion, **Rilematovir** effectively blocks the entry of the virus into the host cell, thereby halting the replication cycle.[1] This targeted mechanism of action confers high specificity and potency against RSV.



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Caption: Mechanism of **Rilematovir** inhibiting RSV entry.

Antiviral Activity

Rilematovir has demonstrated potent in vitro activity against a wide range of RSV strains, including both A and B subtypes.[2][6] The antiviral efficacy is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of the viral replication.

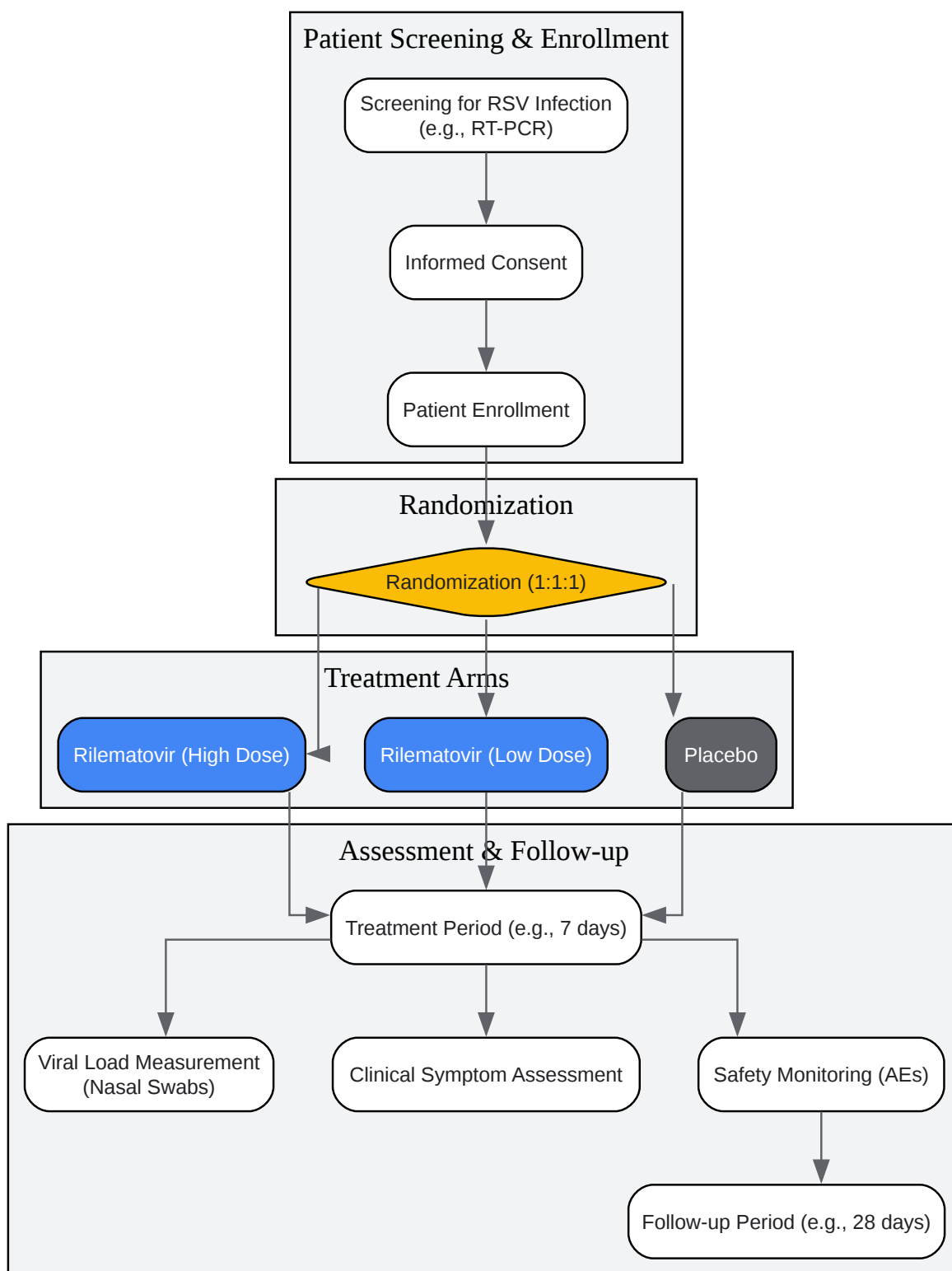
Table 3: In Vitro Antiviral Activity of **Rilematovir**

Cell Line	RSV Strain(s)	EC50	Reference
HeLa Cells	A2 strain and other A and B subtypes	460 pM	[6]
Human Bronchial Epithelial Cells (HBECs)	Not specified	1.2 nM	[5]
Not specified	Not specified	9.3 μM	[7]

Clinical Development and Experimental Protocols

Rilematovir has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral efficacy in different patient populations, including infants, children, and adults with RSV infection.[3][8][9] Although the development of **Rilematovir** was discontinued for strategic reasons not related to safety, the data from these studies provide valuable insights.[3][10]

A common experimental design in these trials was a randomized, double-blind, placebo-controlled study.[8][10] The primary objective was often to assess the antiviral activity by measuring the change in RSV viral load in nasal secretions over a specific period.[3][10]



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Caption: Representative workflow of a clinical trial for **Rilematovir**.

Representative Experimental Protocol: Phase II Study in Children (CROCuS)

While detailed, step-by-step laboratory protocols are not publicly available, the methodology of clinical trials like the CROCuS study provides a framework for how the antiviral activity and safety of **Rilematovir** were assessed.[\[3\]](#)[\[10\]](#)

- Study Design: A multicenter, international, double-blind, placebo-controlled, randomized, adaptive phase II study.[\[3\]](#)[\[10\]](#)
- Participants: Children aged ≥ 28 days and ≤ 3 years with confirmed RSV infection.[\[3\]](#)
- Intervention: Patients were randomized to receive either a low or high dose of **Rilematovir** oral suspension or a matching placebo daily for 7 days.[\[10\]](#) Dosing was based on weight and age groups.[\[10\]](#)
- Primary Endpoint: The primary objective was to establish the antiviral activity of **Rilematovir** by evaluating the area under the curve of RSV viral load in nasal secretions from baseline through day 5, as measured by quantitative reverse transcription polymerase chain reaction (qRT-PCR).[\[3\]](#)[\[10\]](#)
- Secondary Endpoints: Assessment of the severity and duration of RSV signs and symptoms, and the safety and tolerability of **Rilematovir** through day 28.[\[3\]](#)[\[10\]](#)
- Safety Assessments: Included monitoring of adverse events, physical examinations, vital signs, electrocardiograms, and clinical laboratory tests.[\[11\]](#)

Conclusion

Rilematovir is a potent and specific inhibitor of the RSV F protein, demonstrating significant antiviral activity in preclinical and clinical studies. Its well-defined mechanism of action, targeting a crucial step in the viral life cycle, underscores its potential as an antiviral therapeutic. Although its clinical development has been halted, the extensive research conducted on **Rilematovir** provides a valuable foundation for the future development of RSV fusion inhibitors and contributes significantly to the understanding of RSV pathogenesis and treatment. The data and methodologies from the **Rilematovir** program will continue to inform

and guide researchers and drug development professionals in the ongoing effort to combat respiratory syncytial virus.

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- To cite this document: BenchChem. [Rilematovir: A Technical Overview of its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608233#rilematovir-chemical-structure-and-properties]

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